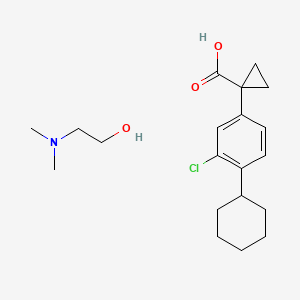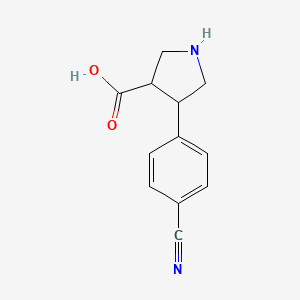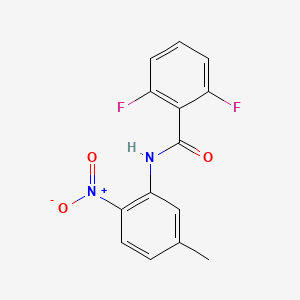
Hexa-2,4-dienoic palmitic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-2,4-dienoic palmitic anhydride is a chemical compound with the molecular formula C22H38O3 . It is an anhydride formed from the reaction between hexa-2,4-dienoic acid and palmitic acid. This compound is characterized by its unique structure, which includes multiple double bonds and ester linkages .
Preparation Methods
The synthesis of hexa-2,4-dienoic palmitic anhydride typically involves the reaction of hexa-2,4-dienoic acid with palmitic acid under anhydrous conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the anhydride bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hexa-2,4-dienoic palmitic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride back to its parent acids.
Substitution: Nucleophilic substitution reactions can occur at the ester or anhydride sites, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexa-2,4-dienoic palmitic anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of hexa-2,4-dienoic palmitic anhydride involves its ability to react with nucleophiles, such as amino groups in proteins or hydroxyl groups in lipids. This reactivity allows it to form covalent bonds with these biomolecules, potentially altering their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Hexa-2,4-dienoic palmitic anhydride can be compared to other anhydrides, such as acetic anhydride and succinic anhydride. Unlike these simpler anhydrides, this compound has a more complex structure with multiple double bonds and longer carbon chains, which can influence its reactivity and applications . Similar compounds include:
Acetic anhydride: A simpler anhydride used in acetylation reactions.
Succinic anhydride: Used in the synthesis of various organic compounds.
Maleic anhydride: Known for its use in the production of resins and polymers.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
21146-90-7 |
|---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[(2E,4E)-hexa-2,4-dienoyl] hexadecanoate |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-20-22(24)25-21(23)19-17-6-4-2/h4,6,17,19H,3,5,7-16,18,20H2,1-2H3/b6-4+,19-17+ |
InChI Key |
OOTYTVGIZQBKNB-PQYGLYHWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(=O)/C=C/C=C/C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(=O)C=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


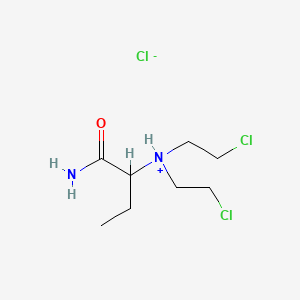


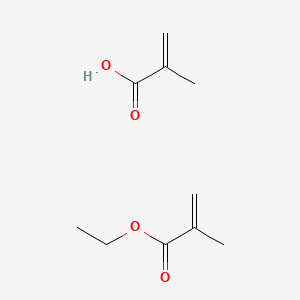
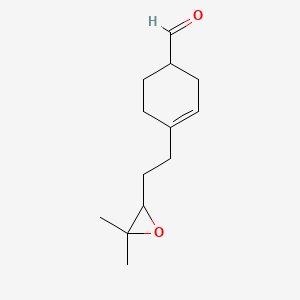
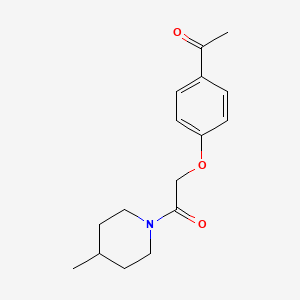
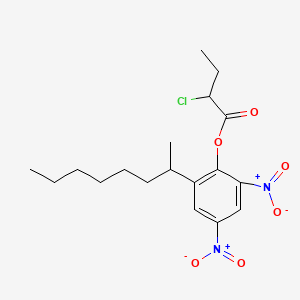
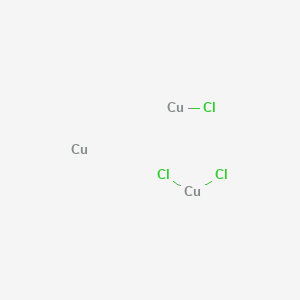
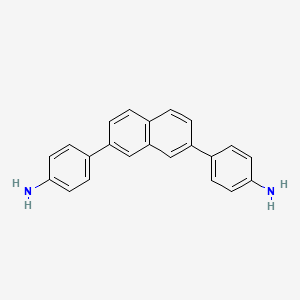
![Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B15343227.png)
